1,4-Bis(4-Cyanostyryl)Benzene

Beschreibung

Contextualization of Cyanostyryl Derivatives in π-Conjugated Systems

Cyanostyryl derivatives are a class of organic molecules characterized by a stilbene (B7821643) backbone (a hydrocarbon consisting of a central ethylene (B1197577) bridge with a phenyl group attached to each end) that is functionalized with one or more cyano groups (-CN). acs.orgresearchgate.net These compounds are integral to the field of π-conjugated systems, which are characterized by alternating single and multiple bonds, creating a delocalized system of electrons. rsc.orgrsc.org This electron delocalization is the source of their unique electronic and photophysical properties. rsc.orgrsc.org

The introduction of the strongly electron-withdrawing cyano group significantly influences the electronic structure of the stilbene core, leading to tunable properties that are highly desirable in materials science. chemblink.comrsc.org The position of the cyano group on the styryl unit can lead to different isomers, such as α- and β-cyanostilbenes, each with distinct photophysical characteristics. acs.orgresearchgate.net This ability to fine-tune properties through synthetic modification makes cyanostyryl derivatives versatile building blocks for a wide array of functional organic materials. chemblink.com

These materials are at the forefront of research for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs), organic solar cells, and chemical sensors. rsc.orgrsc.org A fascinating property exhibited by some cyanostyryl derivatives is aggregation-induced emission (AIE), where the molecules are non-emissive in dilute solutions but become highly luminescent in the aggregated or solid state. rsc.orgrsc.org This phenomenon is attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence quantum yields. rsc.orgrsc.org

Significance of 1,4-Bis(4-Cyanostyryl)Benzene in Contemporary Research

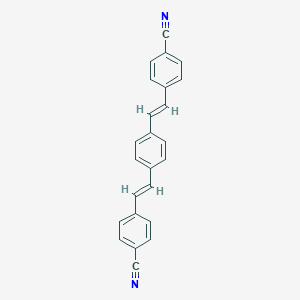

This compound (BCSB) is a prominent member of the cyanostyryl family, featuring a central benzene (B151609) ring connected to two cyanostyryl arms. chemblink.com This symmetrical structure, with its extended π-conjugation, has garnered significant attention for its potential in various advanced applications. chemblink.com

Current research highlights the versatility of BCSB in several key areas:

Fluorescent Brighteners: BCSB is utilized as a fluorescent whitening agent. cymitquimica.comnih.gov It absorbs ultraviolet light and re-emits it in the blue region of the visible spectrum, leading to a brighter appearance of materials.

Supramolecular Chemistry: The cyano groups in BCSB can participate in non-covalent interactions, such as halogen bonding. oup.com This has been exploited to construct novel supramolecular assemblies with tailored properties. For example, co-crystallization with diiodotetrafluorobenzene alters the stacking mode of BCSB molecules, leading to a significant blue shift in its emission spectrum. oup.com

Nanomaterials: Core-shell nanoparticles have been fabricated using BCSB as the fluorescent core and silica (B1680970) as the shell. acs.org These nanoparticles exhibit strong UV absorption and fluorescence emission and possess good stability in aqueous solutions, opening doors for applications in areas like bio-imaging and sensing. acs.org

Scope and Objectives of the Research Outline

This article provides a focused examination of this compound. The primary objective is to present a comprehensive overview of this compound, strictly adhering to the fundamental aspects of its role in organic materials science. The scope is intentionally limited to the contextualization of cyanostyryl derivatives and the specific significance of this compound in current research. The article will not delve into synthetic procedures, detailed physical and chemical properties, or specific application protocols. The aim is to deliver a concise and scientifically accurate introduction to this important organic compound.

Compound Information

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[(E)-2-[4-[(E)-2-(4-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c25-17-23-13-9-21(10-14-23)7-5-19-1-2-20(4-3-19)6-8-22-11-15-24(18-26)16-12-22/h1-16H/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAAMJMIIHTGBH-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C#N)C=CC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C#N)/C=C/C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13001-40-6 | |

| Record name | 4,4'-(p-Phenylenediethene-2,1-diyl)bisbenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013001406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-(p-phenylenediethene-2,1-diyl)bisbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Engineering for 1,4 Bis 4 Cyanostyryl Benzene

Established Synthetic Routes and Mechanistic Considerations

Traditional synthetic strategies for 1,4-bis(4-cyanostyryl)benzene rely on well-known olefination and coupling reactions. These methods, while effective, often involve multiple steps and require careful optimization of reaction conditions to achieve high yields and the desired stereochemistry.

Wittig and Heck Coupling Reactions in Cyanostilbene Synthesis

The Wittig reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones. organic-chemistry.orgudel.edumnstate.edu In the context of this compound synthesis, this typically involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with terephthalaldehyde (B141574). udel.edumnstate.edu The ylide is prepared by treating a phosphonium salt with a strong base. masterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic intermediate known as an oxaphosphetane, which then decomposes to the desired alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide; stabilized ylides tend to favor the formation of (E)-alkenes. organic-chemistry.org

The Heck reaction, a palladium-catalyzed cross-coupling reaction, provides an alternative route. organic-chemistry.orgwikipedia.orgmdpi.com This reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. wikipedia.org For the synthesis of this compound, this could involve the reaction of a dihalobenzene with 4-cyanostyrene. The mechanism of the Heck reaction involves a catalytic cycle of oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov A key advantage of the Heck reaction is its excellent trans selectivity. organic-chemistry.org

| Reaction | Key Reagents | Catalyst | Key Intermediates | Stereoselectivity |

| Wittig Reaction | Aldehyde/Ketone, Phosphorus Ylide | None (base promoted) | Oxaphosphetane | Dependent on ylide stability |

| Heck Coupling | Unsaturated Halide, Alkene, Base | Palladium Complex | Organopalladium species | Predominantly trans |

Base-Catalyzed Condensation Reactions with Benzene (B151609) Precursors

Base-catalyzed condensation reactions offer another synthetic pathway. These reactions typically involve the condensation of an active methylene (B1212753) compound with an aldehyde or ketone.

The Knoevenagel condensation is a modification of the aldol (B89426) condensation. sigmaaldrich.com It involves the reaction of an aldehyde or ketone with a compound containing an active hydrogen atom, catalyzed by a base. sigmaaldrich.com This reaction is often followed by spontaneous dehydration to yield an α,β-unsaturated product. sigmaaldrich.com For the synthesis of this compound, a suitable approach would involve the reaction of terephthalaldehyde with a compound containing a methylene group activated by a cyano group, in the presence of a basic catalyst such as piperidine (B6355638) or an amine salt. sigmaaldrich.comresearchgate.net Sequential Knoevenagel condensations can lead to the formation of the target molecule. nih.govresearchgate.net

Utilization of Phosphonate (B1237965) Reagents and Terephthalaldehyde

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes phosphonate carbanions. conicet.gov.arclockss.org These carbanions are generally more nucleophilic than the corresponding phosphorus ylides, leading to reactions with a wider range of carbonyl compounds. orgsyn.org A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup. orgsyn.org The synthesis of 1,4-bis(o-cyanostyryl)benzene has been achieved by reacting diethyl o-cyanobenzyl phosphate with terephthalaldehyde in the presence of sodium methoxide (B1231860) in dimethylformamide. google.com The HWE reaction often exhibits high stereoselectivity, typically favoring the formation of the (E)-alkene. researchgate.netsemanticscholar.org

| Reagents | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Diethyl o-cyanobenzyl phosphate, Terephthalaldehyde | Sodium methoxide | Dimethylformamide | 0-50 | Not specified | google.com |

Advanced Synthetic Strategies and Optimization

To improve the efficiency and sustainability of the synthesis of this compound, advanced strategies such as one-pot syntheses are being explored.

One-Pot Synthesis Approaches

One-pot synthesis involves carrying out multiple reaction steps in a single reaction vessel without isolating the intermediates. organic-chemistry.orgnanomaterchem.comnih.govjchemlett.com This approach offers several advantages, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures. A one-pot, five-component approach for the synthesis of distyryl benzene derivatives has been developed, combining a Wittig reaction with a subsequent Heck reaction. nih.gov This methodology involves the in situ generation of a vinylarene via the Wittig reaction, which then undergoes a palladium-catalyzed Heck coupling with an aryl halide. nih.gov This strategy has been successfully applied to the synthesis of various distyryl benzenes in good to excellent yields. nih.gov

Control of Stereoisomerism (E,E-Configuration)

The defining structural feature of this compound is the presence of two carbon-carbon double bonds, which can exist as either E (trans) or Z (cis) isomers. For its intended applications, the all-trans or (E,E)-configuration is typically desired as it results in a more linear and planar molecule, which often enhances its fluorescent properties.

Control over stereoisomerism is primarily achieved during the C=C bond-forming reaction. The Horner-Wadsworth-Emmons (HWE) reaction is a common and effective method for this purpose. This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde. In the synthesis of this compound, this translates to the reaction of terephthalaldehyde with a benzylphosphonate bearing a cyano group, such as (4-cyanobenzyl)phosphonic acid diethyl ester. chemicalbook.com

The HWE reaction is renowned for its high E-selectivity, especially when using unstabilized or moderately stabilized ylides. The thermodynamic stability of the E-isomer, where the bulky substituents are positioned on opposite sides of the double bond, is the driving force for this selectivity. Reaction conditions, including the choice of base (e.g., sodium methoxide) and solvent (e.g., N,N-dimethylformamide), are critical in maximizing the formation of the (E,E)-isomer. google.comchemicalbook.com Similarly, the Knoevenagel condensation can be employed, which also tends to favor the formation of the more stable E-isomer. researchgate.net The synthesis of related oligo(phenylene vinylene) compounds has been shown to successfully produce the (E,E) stereoisomers. researchgate.net

Table 1: Factors Influencing Stereoisomer Control

| Factor | Influence on Stereochemistry | Rationale |

|---|---|---|

| Reaction Type | Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensation are preferred. | These reactions are known to strongly favor the formation of the thermodynamically more stable E (trans) isomer. |

| Reactant Stability | Use of stabilized phosphonate ylides in the HWE reaction. | Stabilized ylides generally lead to higher E-selectivity compared to non-stabilized ylides. |

| Base Selection | A non-bulky, strong base like sodium methoxide is effective. | The base facilitates the formation of the intermediate carbanion without introducing steric hindrance that might affect isomer ratios. |

| Thermodynamics | Allowing the reaction to reach thermodynamic equilibrium. | The (E,E)-isomer is the most thermodynamically stable configuration, and sufficient reaction time allows for its preferential formation. |

Purification Techniques and Yield Optimization

Achieving high purity and maximizing the yield of this compound are crucial for its industrial viability. The crude product obtained from the synthesis typically contains unreacted starting materials, reaction intermediates, and stereoisomeric impurities.

A multi-step purification process is employed to isolate the desired high-purity product. A common procedure involves precipitating the crude product by cooling the reaction mixture. chemicalbook.com This solid is then collected via centrifugation or filtration. chemicalbook.com The collected solid is subjected to a refining wash, often with methanol, to dissolve and remove impurities. chemicalbook.com In some cases, a sequence of washes with different solvents, such as a mixture of hydrochloric acid and water, followed by dimethylformamide and then acetone, is used for more thorough purification. google.com The final step is drying the purified product, for instance in a dryer at 70°C, to remove any residual solvent. google.com

Table 2: Purification and Yield Optimization Parameters

| Parameter | Method / Technique | Reported Outcome | Reference |

|---|---|---|---|

| Initial Isolation | Cooling of reaction mixture to induce precipitation. | Isolation of crude product from the reaction solvent. | chemicalbook.com |

| Purification | Centrifugation followed by refining with methanol. | Removal of soluble impurities. | chemicalbook.com |

| Washing Sequence | Washes with HCl/water, DMF, and acetone. | Systematic removal of different types of impurities. | google.com |

| Drying | Heating in a dryer at 70°C. | Removal of residual solvents to obtain the final, dry powder. | google.com |

| Yield & Purity | Optimized reaction conditions and purification. | 92% Yield, 98% Purity. | chemicalbook.com |

| Process Efficiency | Distillation and recovery of excess solvent (DMF) and reactants. | Reuse of materials for subsequent reactions, improving cost-effectiveness. | chemicalbook.com |

Advanced Photophysical Phenomena of 1,4 Bis 4 Cyanostyryl Benzene

Aggregation-Induced Emission (AIE) Characteristics

Aggregation-Induced Emission is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules in a dissolved state become highly emissive upon forming aggregates or entering the solid state. acs.orgfrontiersin.org This is contrary to the more common aggregation-caused quenching (ACQ) effect, where molecular aggregation leads to a loss of fluorescence. nih.gov Cyanostilbene derivatives, including 1,4-Bis(4-Cyanostyryl)Benzene, are classic examples of AIE luminogens (AIEgens). jlu.edu.cnbohrium.com

The primary mechanism responsible for AIE in cyanostilbene systems is the Restriction of Intramolecular Motion (RIM). acs.org In the dissolved state, the constituent parts of the molecule, particularly the styryl wings relative to the central benzene (B151609) ring, can undergo low-frequency torsional and rotational motions. rsc.org Upon photoexcitation, the molecule can dissipate the absorbed energy through these vibrational and rotational movements, which provides a non-radiative decay pathway back to the ground state. frontiersin.org This rapid, non-emissive relaxation process is why the compound is weakly fluorescent in solution. acs.org

Theoretical studies show that this non-radiative decay often proceeds through a conical intersection, a point where the potential energy surfaces of the ground (S₀) and first excited (S₁) states become degenerate. rsc.orgnih.gov The molecule can easily reach this intersection via twisting around the ethylenic C=C bond in the excited state, leading to efficient fluorescence quenching. rsc.org

When the molecules aggregate, the physical constraints imposed by neighboring molecules and intermolecular interactions severely restrict these intramolecular rotations. nih.gov This steric hindrance blocks the non-radiative decay channels. frontiersin.org With the primary non-radiative pathway obstructed, the excited molecule is forced to release its energy through the radiative pathway, resulting in a dramatic increase in fluorescence quantum yield and the characteristic intense emission of the aggregated state. acs.orgnih.gov

The specific way in which molecules pack together in an aggregate or crystal lattice profoundly influences the AIE properties. The arrangement is dictated by a balance of intermolecular forces, including π-π stacking interactions between the aromatic rings and hydrogen bonding. jlu.edu.cn The rigid, rod-like structure of cyanostilbene derivatives can lead to strong π-π interactions, which must be managed to achieve optimal emission. jlu.edu.cn

In some cases, strong co-facial π-π stacking can lead to the formation of "H-aggregates," which are often non-emissive or result in blue-shifted emission due to strong excitonic coupling. However, the presence of the cyano groups can introduce steric hindrance that disrupts this undesirable face-to-face packing. nih.gov This disruption can favor the formation of "J-aggregates," characterized by a head-to-tail arrangement, which are highly fluorescent and typically exhibit red-shifted emission. nih.gov Analysis of molecular assembly processes in cyanostilbene derivatives has shown that different species, such as H-dimers, J-dimers, and larger H-aggregates, can form depending on the conditions, with J-dimers potentially acting as precursors to the final emissive aggregates. rsc.org

Furthermore, other intermolecular interactions can play a crucial role. For instance, the introduction of amide groups into cyanostilbene structures can facilitate hydrogen bonding, providing an additional locking mechanism that enhances rigidity and leads to larger red-shifts in emission upon aggregation compared to ester-type analogues. jlu.edu.cn The quantification of these varied intermolecular interactions can be achieved through techniques like Hirshfeld surface analysis. researchgate.net

Solvatochromism, the change in a substance's color or spectral properties with a change in solvent polarity, is a prominent feature of this compound derivatives. acs.org This phenomenon arises from the molecule's intramolecular charge transfer (ICT) character. The central benzene ring acts as an electron donor, while the terminal cyano-substituted styryl groups act as electron acceptors. In polar solvents, the solvent molecules stabilize the charge-separated ICT excited state, leading to a red-shift in the emission wavelength. indiamart.com

However, this stabilization in polar solvents often enhances non-radiative decay, causing the fluorescence to be quenched. acs.org The AIE phenomenon is directly linked to this behavior. AIE is typically triggered by adding a poor solvent (like water) to a solution of the AIEgen in a good solvent (like THF or toluene). As the fraction of the poor solvent increases, the molecules are forced to aggregate. jlu.edu.cn In the aggregated state, the local environment becomes less polar, and the intramolecular motions that facilitate the ICT state and its subsequent non-radiative decay are restricted. indiamart.com This dual effect of restricting motion and altering the local polarity suppresses the ICT-related quenching and activates the strong AIE fluorescence. acs.org

Excited-State Dynamics and Relaxation Processes

The transition from a weakly fluorescent monomer to a highly emissive aggregate is underpinned by fundamental changes in the excited-state lifetime and the nature of the excited species.

Time-resolved fluorescence spectroscopy provides direct evidence for the AIE mechanism by measuring the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. For AIEgens, a significant increase in the fluorescence lifetime is observed upon aggregation, confirming the suppression of non-radiative decay pathways.

In a dilute solution where the molecule is non-emissive, the excited state is rapidly depopulated through non-radiative channels, resulting in a very short fluorescence lifetime. When aggregated, these non-radiative pathways are blocked, forcing the excited state to decay via the slower radiative (fluorescent) pathway, thus leading to a much longer lifetime. For example, studies on closely related dicyano distyrylbenzene (B1252955) (CDSB) and cyano-substituted oligo(phenylenevinylene) (CNDPASDB) derivatives highlight this dramatic change.

| Compound Derivative | State | Fluorescence Lifetime (τ) | Reference |

|---|---|---|---|

| Dicyano Distyrylbenzene (CDSB) | Isolated (in polymer film) | 1.1 ns | acs.org |

| Aggregate | 17.1 ns | ||

| CNDPASDB | Solution (in DMF) | ~32 ps | jlu.edu.cn |

| Aggregate | ~159 ps |

The data clearly illustrates that aggregation can increase the fluorescence lifetime by over an order of magnitude, providing quantitative proof of the RIM mechanism. acs.org The extremely short lifetime of CNDPASDB in a polar solvent like DMF is attributed to a rapid transition (around 0.5 ps) from the initial locally excited (LE) state to the non-emissive ICT state, a process that is eliminated in the aggregate. jlu.edu.cn

In the aggregated state, the close proximity of molecules leads to electronic coupling between their transition dipoles, resulting in the formation of excitonic states. rsc.org An exciton (B1674681) is a collective excited state that is delocalized over multiple molecules. The nature of this excitonic coupling, as described by molecular exciton theory, depends on the geometric arrangement of the molecules in the aggregate.

Influence of Molecular Conformation on Radiative and Non-Radiative Pathways

The photophysical properties of this compound and its derivatives are profoundly influenced by their molecular conformation, which dictates the competition between radiative (fluorescence) and non-radiative decay pathways. In solution, these molecules can undergo significant conformational changes in the excited state. Following photoexcitation, the molecule transitions from a vertically excited Franck-Condon point towards conical intersections (CIs), which are regions of energetic overlap between the ground and excited states. rsc.org At these CIs, efficient non-radiative transitions can occur, leading to a quenching of fluorescence. rsc.org This process often involves the torsion of the ethylenic C=C double bonds. rsc.org

However, in an aggregated or solid state, the scenario changes dramatically. Intermolecular interactions, such as π–π stacking, restrict molecular motion and suppress the conformational changes required to reach the CIs. rsc.orgrsc.org This inhibition of the non-radiative decay pathway effectively closes the primary channel for energy dissipation, leading to a significant enhancement of the radiative decay. rsc.org Quantum mechanics/molecular mechanics (QM/MM) analyses have shown that aggregation can substantially increase the energy barrier to the non-radiative pathway. For instance, in one derivative, the barrier increased from 0.57 eV in solution to 2.36 eV in the solid state, promoting strong solid-state emission. rsc.org This phenomenon, where aggregation restricts intramolecular rotations and activates radiative channels, is a key principle behind the aggregation-induced emission (AIE) characteristics observed in this class of compounds.

Multi-Photon Absorption and Up-Converted Fluorescence

This compound derivatives, particularly those with a quadrupolar donor-acceptor-donor (D-A-D) structure, are recognized for their significant multi-photon absorption (MPA) capabilities. rsc.org This process involves the simultaneous absorption of two or more low-energy photons to excite the molecule to a higher energy state, which then relaxes by emitting a single higher-energy photon (up-converted fluorescence). rsc.orgrsc.org This phenomenon is highly valuable for applications such as bio-photonics and three-dimensional optical data storage. rsc.org

In nonpolar solvents like toluene, these compounds exhibit strong one- and two-photon induced fluorescence. rsc.orgkorea.ac.kr However, their fluorescence is often quenched in polar media. rsc.orgkorea.ac.kr Remarkably, this quenched fluorescence can be greatly intensified through the formation of nanoaggregates in aqueous dispersions. rsc.orgkorea.ac.kr This aggregation not only enhances the fluorescence quantum yield but also significantly boosts the two-photon absorption (TPA) cross-section, resulting in intense up-converted fluorescence from the organic nanoparticles. rsc.orgkorea.ac.kr

Two-Photon Absorption Cross-Sections in Nanoaggregates

The aggregation of this compound derivatives into nanoparticles has a dramatic effect on their two-photon absorption (TPA) cross-sections (σ₂). Research has demonstrated that the formation of aqueous dispersions of nanoparticles can lead to a substantial increase in TPA efficiency. For certain quadrupolar derivatives, the TPA cross-section was found to increase by as much as 21-fold upon aggregation. rsc.orgkorea.ac.kr

The enhancement is also observed in derivatives that form inclusion complexes. For example, a cationic 1,4-bis(styryl)benzene derivative (C1) showed a progressive increase in its two-photon action cross-section as it formed inclusion complexes with different cyclodextrins. nih.gov This data highlights the significant role that the molecular environment and aggregation state play in modulating the TPA properties of these chromophores.

| Compound/System | Condition | TPA Cross-Section (GM) | Enhancement Factor |

|---|---|---|---|

| β-CSB-TP | Nanoaggregate in aqueous dispersion | Data not specified, but 21-fold increase reported | ~21 |

| C1 Derivative | Free in solution | 200 | - |

| C1/β-CD Complex | Inclusion complex | 400 | 2.0 |

| C1/γ-CD Complex | Inclusion complex | 460 | 2.3 |

| C1/(3γ:β)-CD Complex | Inclusion complex | 650 | 3.25 |

Note: 1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹

Enhancement Mechanisms for Multi-Photon Absorption

Several mechanisms contribute to the enhancement of multi-photon absorption in this compound and related materials.

Molecular Structure: The intrinsic molecular design, often featuring a π-electron donor-acceptor-donor (D-A-D) framework, is engineered to have a large TPA cross-section. rsc.org Electron coupling through π-electron delocalization can lead to strong cooperative enhancement of TPA. researchgate.net

Aggregation and Conformational Restriction: As discussed previously, aggregation restricts intramolecular rotations. This suppression of non-radiative decay pathways enhances the fluorescence quantum yield, which in turn increases the two-photon excited fluorescence (TPEF) action cross-section (the product of TPA cross-section and fluorescence quantum yield). rsc.orgrsc.org

Resonance Enhancement: The efficiency of TPA can be significantly increased through a phenomenon known as intermediate state resonance enhancement (ISRE). researchgate.netresearchgate.net This occurs when the energy of the virtual intermediate state in the TPA process is close to a real electronic state of the molecule. researchgate.net In many derivatives, the Q-band, a one-photon allowed transition, is located near the energy of the virtual state, leading to a resonant enhancement of the TPA cross-section. researchgate.netresearchgate.net

Excitonic Effects: In the solid state, strong Coulomb interactions between electrons and holes can form excitons. These excitonic effects have been shown to enhance optical nonlinearities, including multi-photon absorption efficiency, by several orders of magnitude in certain materials. mdpi.comnih.gov

Stimuli-Responsive Luminescence

Derivatives of this compound are part of a class of materials known for their stimuli-responsive luminescence, where their emission properties change in response to external triggers. rsc.orgnih.gov These triggers can be mechanical force (mechanofluorochromism), light (photochromism), or changes in the chemical environment. rsc.orgzenodo.org This behavior is often linked to changes in molecular packing, conformation, and the degree of intermolecular interaction in the solid state. zenodo.orgrsc.org

Mechanochromic Luminescence and Amorphization Effects

Mechanochromic luminescence is a phenomenon where the emission color of a solid material changes in response to a mechanical stimulus, such as grinding or shearing. zenodo.orgresearchgate.net Crystalline samples of bis(cyanostyryl)benzene derivatives often exhibit fluorescence at longer wavelengths (e.g., orange) due to the formation of excimers or other aggregate species with low-energy emission. zenodo.orgresearchgate.net

Upon grinding, the mechanical force disrupts the ordered crystalline lattice, inducing a phase transition to a disordered, amorphous state. zenodo.orgnih.gov This amorphization alters the intermolecular packing and distances, leading to a change in the emissive species. zenodo.orgrsc.org For example, grinding a crystalline powder of a bis(cyanostyryl)benzene fluorophore (CSB-5) that emits orange light (λem,max of 620 nm) causes a transformation to an amorphous state, resulting in a different emission. zenodo.orgnih.gov This process is often reversible, with the original crystalline state and its corresponding emission color being restored by solvent fuming or heating. rsc.org

Photoinduced Emission Color Changes and Photochemical Reactivity

The photochemical reactivity of this compound derivatives can be highly dependent on their physical state (crystalline vs. amorphous). In one study, rubbed films of a derivative (CSB-5), which are in an amorphous state, displayed a significant photoinduced emission color change from orange to green upon exposure to UV or blue light. zenodo.orgnih.gov

Computational Chemistry and Theoretical Modeling of 1,4 Bis 4 Cyanostyryl Benzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been proven to be an effective tool for describing the structural and spectral properties of various molecules due to its balance of computational cost and accuracy.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter that reflects the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests higher reactivity and lower stability.

For 1,4-distyrylbenzene derivatives, the electronic nature of substituents can significantly influence the HOMO-LUMO energy gap. Electron-donating (ED) and electron-withdrawing (EW) groups can lead to a decrease in the energy gap, resulting in bathochromic shifts in the absorption spectra. nih.govacs.org DFT calculations are a valuable tool for predicting these effects and understanding the structure-property relationships in these compounds. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Substituted 1,4-Distyrylbenzene Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -5.50 |

| LUMO | -2.50 |

| HOMO-LUMO Gap (ΔE) | 3.00 |

Note: The values in this table are representative for a substituted 1,4-distyrylbenzene derivative and are intended for illustrative purposes.

Vertical excitation energies, which correspond to the energy difference between the ground state and an excited state at the ground-state geometry, can be calculated using DFT and Time-Dependent DFT (TD-DFT). These calculations are instrumental in predicting and interpreting UV-visible absorption spectra. The calculated vertical transition energies and oscillator strengths can be correlated with experimental maximum absorption wavelengths and molar extinction coefficients. nih.govacs.org

For 1,4-distyrylbenzene derivatives, there is often an excellent correlation between computationally predicted and experimentally measured absorption and emission wavelengths. nih.govacs.org This makes computational chemistry a powerful tool for forecasting the spectroscopic properties of these and related molecules. nih.gov

Table 2: Representative Calculated Spectroscopic Data for a Substituted 1,4-Distyrylbenzene Derivative

| Parameter | Calculated Value |

| Maximum Absorption Wavelength (λabs) | 400 nm |

| Vertical Transition Energy (ΔEabs) | 3.10 eV |

| Oscillator Strength (Fosc) | 1.20 |

Note: The values in this table are representative for a substituted 1,4-distyrylbenzene derivative and are intended for illustrative purposes.

Chemical Potential (μ): Measures the escaping tendency of an electron from a system in equilibrium. It is calculated as: μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): Represents the resistance to change in the electron distribution or charge transfer. It is calculated as: η = (ELUMO - EHOMO) / 2

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as: ω = μ2 / (2η)

These parameters are valuable for understanding and predicting the reactivity of molecules in various chemical reactions.

Table 3: Representative Global Reactivity Descriptors for a Substituted 1,4-Distyrylbenzene Derivative

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.00 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 1.50 |

| Electrophilicity Index (ω) | μ2 / (2η) | 5.33 |

Note: The values in this table are calculated based on the representative HOMO and LUMO energies from Table 1 and are intended for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited-state properties of molecules. It is widely employed for calculating vertical excitation energies, oscillator strengths, and simulating electronic absorption and emission spectra. nih.govacs.org For molecules like distyrylbenzene (B1252955) and its derivatives, TD-DFT can provide a detailed understanding of the nature of electronic transitions, such as whether they are localized or involve charge transfer. scispace.comnih.gov

The accuracy of TD-DFT calculations can depend on the choice of the exchange-correlation functional. scispace.com Despite this, TD-DFT remains a valuable tool for studying the photophysical properties of conjugated organic molecules.

Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling

Quantum Mechanics/Molecular Mechanics (QM/MM) modeling is a hybrid approach that combines the accuracy of quantum mechanics with the efficiency of molecular mechanics. In this method, the chemically active part of a large system, such as a solute molecule, is treated with a QM method, while the surrounding environment, like a solvent, is described using a less computationally expensive MM force field. This approach is particularly useful for studying chemical reactions and spectroscopic properties in condensed phases.

Free Energy Perturbation (FEP) is a computational method used to calculate free energy differences between two states. When combined with QM/MM modeling, FEP can be used to investigate the free energy changes associated with processes in the excited state, such as excited-state relaxation. This methodology is particularly relevant for understanding the photophysics of molecules in solution.

The QM/MM-FEP approach can be employed to construct free energy profiles along a reaction coordinate, providing insights into the thermodynamics and kinetics of excited-state processes. While computationally demanding, this method offers a more complete picture of how the environment influences the excited-state dynamics of a molecule. The study of excited-state non-radiative decay in stilbenoid compounds, which can involve conformational changes like twisting and pyramidalization of vinyl bonds, can be approached with these methods to understand efficiency losses in luminescent materials. nih.gov

Semi-Empirical Modeling of Optical Properties

Semi-empirical quantum mechanical methods offer a computationally less intensive alternative to ab initio and density functional theory (DFT) for predicting the electronic and optical properties of molecules. These methods expedite calculations by incorporating experimental data and approximations for certain complex integrals. For large conjugated molecules like 1,4-Bis(4-Cyanostyryl)Benzene, semi-empirical models can provide valuable qualitative insights into their electronic transitions, which govern their absorption and emission characteristics.

Research Findings from Semi-Empirical Methods

While extensive research employing sophisticated methods like Time-Dependent DFT (TD-DFT) exists for distyrylbenzene derivatives, specific studies focusing solely on the semi-empirical modeling of this compound's optical properties are not prominently featured in the surveyed literature. However, the application of methods such as Austin Model 1 (AM1), Parametric Method 3 (PM3), and the Zerner's Intermediate Neglect of Differential Overlap (ZINDO) to similar chromophores provides a framework for understanding their potential utility.

ZINDO: The ZINDO suite of programs, particularly the ZINDO/S method, is specifically parameterized to predict electronic spectra (UV-Visible absorption). marshall.edu This method has historically been a popular choice for calculating the vertical excitation energies and oscillator strengths of organic dyes and conjugated molecules. marshall.eduresearchgate.net It involves a configuration interaction (CI) step on top of the semi-empirical framework, which allows for the description of excited electronic states. researchgate.net For a molecule like this compound, ZINDO/S would be expected to predict the main π-π* transitions responsible for its characteristic absorption in the near-UV or visible region. The method is known to be particularly effective for calculating the spectra of molecules where the electronic transitions are dominated by the π-system. marshall.edu

Hypothetical Data from Semi-Empirical Calculations

Although specific published data tables for the semi-empirical calculation of this compound's optical properties are not available, a representative table can be constructed to illustrate the typical output of such a study. The following interactive table presents hypothetical data for the principal electronic transition, comparing the results from different semi-empirical methods.

| Semi-Empirical Method | Calculated Property | Hypothetical Value | Associated Transition |

|---|---|---|---|

| AM1 (with CI) | Absorption Wavelength (λmax) | 385 nm | S0 → S1 (π-π) |

| PM3 (with CI) | Absorption Wavelength (λmax) | 392 nm | S0 → S1 (π-π) |

| ZINDO/S | Absorption Wavelength (λmax) | 410 nm | S0 → S1 (π-π) |

| ZINDO/S | Oscillator Strength (f) | 1.85 | S0 → S1 (π-π) |

| ZINDO/S (Excited State Geometry) | Emission Wavelength (λem) | 475 nm | S1 → S0 |

Note: The data in this table is illustrative and represents the type of results expected from semi-empirical calculations on a conjugated system like this compound. These are not experimentally verified or published values for this specific compound.

Solid State Engineering and Structure Property Relationships

Crystal Engineering and Polymorphism

Crystal engineering of BCSB focuses on creating specific crystalline forms, or polymorphs, to achieve desired optical and electronic properties. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different polymorphs can exhibit distinct colors and luminescent behaviors, making them highly valuable for applications in sensors and pigments.

Control of Structural Polymorphism for Tunable Emission

The emission properties of 1,4-Bis(4-Cyanostyryl)Benzene are intrinsically linked to its crystalline structure. Different polymorphs of BCSB can display varied fluorescence characteristics, a phenomenon known as color polymorphism. This allows for the tuning of its emission color by controlling the crystallization conditions to favor the formation of a specific polymorph. For instance, a bis(cyanostyryl)benzene analogue, CSB-5, exhibits green fluorescence in solution but orange fluorescence in its crystalline state due to excimer emission. nih.gov This demonstrates that by controlling the transition between amorphous and crystalline states, the emission color can be modulated. nih.gov The ability to generate different crystal structures with distinct photophysical responses is a powerful tool for developing materials with tailored luminescent properties.

Influence of Crystallization Kinetics and Additives on Morphology

The morphology of this compound crystals can be significantly influenced by crystallization kinetics and the presence of additives. The rate of crystal growth, solvent choice, and temperature can all affect the final crystal habit and size. For example, in related benzene (B151609) bisamide systems, the choice of solvent and the cooling temperature protocol were found to be crucial in controlling the self-assembly and morphology of the resulting nano-objects. By carefully selecting the solvent, molecularly dissolved solutions can be prepared, which upon cooling, lead to well-defined morphologies like ribbons or platelets depending on the molecular structure. This principle of controlling crystal morphology through kinetic and additive-based approaches is applicable to BCSB for optimizing its performance in specific applications.

Molecular Packing and Intermolecular Interactions (π-π stacking, C-H···N interactions)

The solid-state arrangement of this compound molecules is governed by a network of non-covalent interactions. Key among these are π-π stacking and C-H···N hydrogen bonds. The planar aromatic rings of BCSB facilitate face-to-face π-π stacking, which significantly influences the electronic properties and emission spectra of the solid. The separation between stacked molecules can alter the degree of electronic coupling, leading to shifts in fluorescence emission.

Below is an interactive data table summarizing the key intermolecular interactions in BCSB and their effects.

| Interaction Type | Description | Impact on Properties |

| π-π stacking | Attraction between aromatic rings of adjacent molecules. | Influences electronic coupling and emission wavelength. |

| C-H···N interactions | Weak hydrogen bonds between a C-H bond and a nitrogen atom. | Provides directional control over crystal packing. |

Halogen Bonding in Cocrystal Formation

A powerful strategy in the crystal engineering of this compound is the formation of cocrystals, particularly through halogen bonding. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. The cyano group of BCSB can serve as a halogen bond acceptor. oup.com

Modulation of Solid-State Luminescence via Halogen-Bonded Cocrystals

By forming cocrystals with halogen bond donors like 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB), the solid-state luminescence of this compound can be systematically modulated. The introduction of the halogen-bonding co-former disrupts the inherent packing of BCSB, leading to new supramolecular assemblies with altered photophysical properties. oup.com In the cocrystal (BCSB)·(1,4-DITFB), the formation of C–I···N halogen bonds creates one-dimensional chains. oup.com This specific arrangement modifies the stacking of the BCSB chromophores, reducing aggregation and causing a noticeable blue shift in the fluorescence emission. oup.com This demonstrates that halogen bonding is an effective tool for fine-tuning the luminescent output of BCSB in the solid state.

Impact on UV/Vis Absorption and Fluorescence Emission

The formation of halogen-bonded cocrystals of this compound has a direct impact on its electronic absorption and emission spectra. The changes in molecular packing and intermolecular interactions upon cocrystallization alter the electronic ground and excited states of the BCSB molecule.

The following interactive table details the photophysical properties of a BCSB cocrystal compared to the pure compound.

| Compound | Absorption Max (nm) | Emission Max (nm) | Emission Shift |

| Pure BCSB | - | - | - |

| (BCSB)·(1,4-DITFB) | - | - | 64 nm (blue shift) oup.com |

The significant blue shift observed in the fluorescence of the (BCSB)·(1,4-DITFB) cocrystal highlights the profound effect of halogen bonding on the electronic structure. oup.com By strategically selecting different halogen bond donors, it is conceivable to create a library of BCSB-based materials with a wide range of tunable emission colors, further expanding their potential applications in materials science.

Relationship Between Solid-State Structure and Photoluminescence

The photoluminescent characteristics of this compound and its analogues are intrinsically linked to their solid-state structure. The arrangement of molecules within the crystal lattice, including intermolecular distances and π-π stacking interactions, dictates the nature of the electronic transitions and subsequent emission properties. researchgate.net In many cyano-substituted oligo(p-phenylene vinylene)s (cyano-OPVs), a class to which this compound belongs, the crystal structure facilitates a co-facial arrangement of planar molecules. researchgate.net This specific packing promotes strong intermolecular π-π interactions, which are fundamental to the observed photophysical behavior in the solid state. researchgate.net

The transition from a dissolved, isolated state to a condensed, crystalline solid state often results in a significant change in the emission spectrum. For instance, crystalline solids of these compounds typically show a large bathochromic (red) shift in their emission spectra compared to their molecular solutions. researchgate.net This shift is a direct consequence of the formation of excited-state dimers or aggregates, known as excimers, which are stabilized by the close proximity of molecules in the crystal lattice. researchgate.net The conformation of the molecule itself also plays a role; variations in the dihedral angles between the constituent benzene rings can influence the electronic energy levels and thus the luminescence. nih.govrsc.org

Different solid-state phases or forms of this compound derivatives can exhibit distinct fluorescence emissions. The phenomenon of dual fluorescence can arise when different molecular packing arrangements coexist or can be induced, leading to emission from multiple species. While not always a case of classic polymorphism, the contrast between crystalline and amorphous states provides a clear example of structure-dependent dual emission characteristics.

The crystalline phase, characterized by a highly ordered arrangement of molecules, typically favors the formation of excimers due to close π-stacking, resulting in a lower-energy, red-shifted emission. researchgate.netnih.gov In contrast, an amorphous phase, which lacks long-range order, can preserve emission characteristics more similar to that of the isolated molecule, or monomer. This results in a higher-energy, blue-shifted emission. The ability to switch between these states, for example through mechanical grinding or thermal annealing, allows for the modulation of the emission color, effectively creating a system with dual fluorescence potential based on its physical phase. nih.gov

The distinction between excimer and monomer emission is a defining feature of the structure-property relationship in this compound analogues. In the crystalline state, the molecules are often packed in a way that facilitates strong intermolecular interactions, leading to the formation of excimers upon photoexcitation. This results in a characteristic low-energy emission. For example, a crystalline sample of a bis(cyanostyryl)benzene fluorophore (CSB-5) was found to exhibit orange fluorescence with a maximum emission wavelength (λem,max) of 620 nm, which was attributed to excimer emission. nih.gov

Conversely, when the crystalline structure is disrupted to form an amorphous state, for instance by grinding, the intermolecular distances and orientations become randomized. nih.gov This disruption hinders the formation of excimers, causing the emission to originate primarily from individual excited molecules (monomers). This monomer emission is higher in energy and corresponds to the fluorescence observed in dilute solutions. For the CSB-5 analogue, the amorphous state produced by grinding or the solution state in chloroform (B151607) resulted in green fluorescence with a λem,max of 507 nm. nih.gov A photochemical reaction in the amorphous state can further decrease excimer sites, causing a pronounced emission color change from orange to green. nih.gov This stark difference in emission between the ordered crystalline (excimer) and disordered amorphous (monomer) states highlights the critical role of solid-state packing in controlling the photoluminescent properties. nih.govrsc.org

Table 2: Comparison of Emission Properties in Different States for a CSB Analogue

| State | Dominant Emission Type | Emission Color | λem,max |

|---|---|---|---|

| Crystalline Solid | Excimer | Orange | 620 nm |

| Amorphous Solid | Monomer | Green-Yellow | - |

Advanced Applications in Materials Science and Optical Engineering

Organic Electronics and Optoelectronics

1,4-Bis(4-Cyanostyryl)Benzene and its derivatives are recognized for their potential in the field of organic electronics. guidechem.comchemblink.com The compound's structure, featuring strong electron-accepting cyano groups, provides favorable electronic characteristics that can improve charge transport and efficiency in various devices. chemblink.com Its rigid, conjugated framework is a common feature in organic semiconductors, which are valued for their potential in creating lightweight, flexible, and low-cost electronic devices. chemblink.comnih.gov

The distinct photophysical properties of this compound have also led to its investigation for use in Organic Photovoltaic (OPV) cells, also known as organic solar cells. guidechem.comchemblink.com In this application, the compound's ability to absorb light and participate in energy transfer processes is key. Its structure can be leveraged to contribute to improved energy conversion efficiencies in OPV devices. chemblink.com While specific performance data is not widely detailed, its inclusion in the broader class of styrylbenzene derivatives studied for photovoltaics highlights its potential in this area. chemblink.com

This compound is also a candidate material for Organic Field-Effect Transistors (OFETs). guidechem.com OFETs are fundamental components of organic circuits, and their performance relies heavily on the charge transport characteristics of the organic semiconductor used. nih.govtaylorfrancis.com The molecular structure of this compound is conducive to the ordered molecular packing necessary for efficient charge mobility. guidechem.com The development of high-performance organic semiconductors is a key factor in advancing OFETs for applications such as flexible displays and smart cards. nih.gov

Fluorescent Dyes and Brighteners

The most established and commercially significant application of this compound is as a high-performance fluorescent dye, specifically as an optical brightening agent. jnfuturechemical.comfibre2fashion.comsci-hub.se It is widely known by synonyms such as Optical Brightener 199 (OB-199) and Fluorescent Whitening Agent ER. jnfuturechemical.comcymitquimica.comvsnchem.com These agents function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light, which counteracts any yellowish cast in a material, making it appear whiter and brighter. sci-hub.sechemblink.com

The intrinsic fluorescence of the this compound scaffold makes it a promising platform for developing advanced probes for bioimaging and chemical sensing. chemblink.comguidechem.com While research on this specific compound is emerging, studies on closely related derivatives demonstrate significant potential. For instance, triphenylamine-capped 1,4-bis(cyanostyryl)benzene (CSB-TP) isomers have shown a remarkable phenomenon known as aggregation-enhanced two-photon absorption. This property is highly valuable for multi-photon excitation imaging, which allows for high-resolution imaging deep within biological tissues.

The two-photon action cross-section (Φσ₂), a measure of a fluorophore's efficiency, was found to increase dramatically when the β-isomer of CSB-TP aggregated into nanoparticles, suggesting that materials based on this core structure could serve as powerful probes for advanced microscopy.

Table 1: Photophysical Properties of a Closely Related Derivative (CSB-TP) This data is for the related α- and β-isomers of triphenylamine-capped 1,4-bis(cyanostyryl)benzene (CSB-TP) and illustrates the potential of this class of compounds.

| Compound | State | One-Photon Absorption Max (nm) | One-Photon Emission Max (nm) | Two-Photon Excitation Max (nm) | Two-Photon Action Cross-Section (Φσ₂) (GM*) |

| α-CSB-TP | In Toluene | 405 | 490 | 800 | 110 |

| β-CSB-TP | In Toluene | 425 | 525 | 820 | 160 |

| β-CSB-TP | Nanoparticles | - | - | 820 | 3400 |

*GM = Goeppert-Mayer unit (10⁻⁵⁰ cm⁴ s photon⁻¹)

As a fluorescent whitening agent, this compound is highly effective for a variety of polymers and textiles. jnfuturechemical.comunilongindustry.com It is a greenish-yellow crystalline substance that is soluble in most organic solvents. unilongindustry.combiolsupply.com Its primary function is to enhance the whiteness and brightness of materials. unilongindustry.com

This compound is particularly recommended for whitening polyester (B1180765) fibers, and it also demonstrates excellent results with acetate, polyamide (nylon), and polyester/cotton blends. jnfuturechemical.comunilongindustry.com Beyond textiles, it is used as a whitening and brightening agent in plastics such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), and polyvinyl chloride (PVC). unilongindustry.comvision-systems.comspecialchem.com After treatment, fabrics and plastics exhibit high whiteness with a pure color. unilongindustry.com

Table 2: Properties and Applications as a Fluorescent Whitening Agent

| Property | Description |

| Synonyms | Optical Brightener 199, C.I. 199, Fluorescent Brightener 199, Fluorescent Whitening Agent ER jnfuturechemical.comcymitquimica.comvsnchem.com |

| Appearance | Greenish-yellow crystals jnfuturechemical.comunilongindustry.com |

| Function | Absorbs UV light and emits visible blue light to counteract yellowness sci-hub.sechemblink.com |

| Primary Applications | Whitening of polyester, acetate, polyamide, and polyester-cotton blends jnfuturechemical.comunilongindustry.com |

| Other Applications | Brightening of plastics like PE, PP, and PVC unilongindustry.comvision-systems.comspecialchem.com |

Nonlinear Optical (NLO) Materials

This compound (CSB) has emerged as a significant material in the field of nonlinear optics due to its unique molecular structure, which facilitates strong third-order nonlinear optical (NLO) responses. These properties make it a candidate for a variety of advanced photonic applications. Organic materials, in general, are widely studied for their third-order NLO properties owing to their large nonlinear figure of merit, high damage threshold, and the flexibility of molecular engineering. nih.gov

Third-Order Nonlinearities and Charge Delocalization

The third-order NLO properties of organic molecules like CSB are intrinsically linked to the delocalization of π-electrons across the molecular structure. nih.gov The CSB molecule possesses an extended π-conjugated system, with a central benzene (B151609) ring acting as a bridge between two cyanostyryl arms. The presence of electron-withdrawing cyano (-CN) groups at the termini of the molecule enhances the intramolecular charge transfer (ICT) characteristics, which is a key factor for large third-order nonlinearities. nih.gov

The delocalization of π-electrons in such donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) type structures leads to a significant change in the electronic distribution upon interaction with a strong electric field, such as that from a high-intensity laser. This redistribution of electron density is responsible for the nonlinear polarization and, consequently, the third-order NLO effects. The elongated conjugation length and the presence of strong electron-withdrawing groups in CSB lead to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which generally correlates with enhanced third-order NLO susceptibility (χ(3)). nih.govmdpi.com

In compounds with delocalized π-electrons, the NLO response is related to intermolecular charge transfer. nih.gov A greater hyperpolarizability value is typically observed in molecules with a higher transition dipole moment and a smaller transition energy. nih.gov The structural design of CSB, with its symmetric A-π-A character, facilitates this charge delocalization, making it a promising candidate for materials with a large third-order NLO response. acs.org Studies on similar benzene derivatives have shown that modifications to the π-conjugated bridge and the end groups can effectively tune the NLO properties. nih.govtees.ac.uk

| Structural Feature | Influence on NLO Properties | Underlying Mechanism |

|---|---|---|

| Extended π-Conjugation | Enhances third-order susceptibility (χ(3)) | Facilitates electron delocalization and reduces HOMO-LUMO gap. mdpi.com |

| Electron-Withdrawing Groups (-CN) | Increases intramolecular charge transfer (ICT) | Creates a strong dipole moment and enhances nonlinear polarization. nih.gov |

| Molecular Symmetry | Influences the nature of NLO response | Symmetric molecules like CSB (A-π-A) exhibit distinct NLO characteristics. acs.org |

Optical Limiting Applications

Optical limiting is a phenomenon where the transmittance of a material decreases with an increase in the incident laser intensity. This property is crucial for protecting sensitive optical components and human eyes from damage by high-intensity laser beams. The mechanism behind optical limiting in materials like CSB is often attributed to reverse saturable absorption (RSA). In RSA, the excited state absorption cross-section is significantly larger than the ground state absorption cross-section. At high laser fluences, a significant population of molecules is promoted to the excited state, leading to a substantial increase in absorption and thus limiting the transmission of light.

Studies on benzene derivatives have shown a transition from reverse saturable absorption to saturable absorption, which is relevant for the nonlinear optical field. nih.gov The strong NLO response and the potential for RSA make CSB and its derivatives promising candidates for optical limiting applications. The effectiveness of an optical limiter is characterized by its limiting threshold and dynamic range. The molecular engineering of CSB, by modifying its substituents or extending its conjugation, offers a pathway to optimize these parameters for specific applications.

Organic Solid-State Lasers

The development of organic solid-state lasers is a rapidly advancing field, driven by the promise of compact, low-cost, and wavelength-tunable coherent light sources. Styrylbenzene derivatives, including this compound, have been identified as promising gain media for these devices due to their high photoluminescence quantum yields and excellent optical gain properties in the solid state. nih.gov

Lasing Mechanisms in Microcrystals

In the context of organic solid-state lasers, single crystals or microcrystals of the gain medium are often employed to achieve lasing. The ordered arrangement of molecules in a crystal lattice can lead to favorable photophysical properties, such as high charge carrier mobility and reduced non-radiative decay pathways, which are beneficial for stimulated emission. The primary mechanism for lasing in these materials is Amplified Spontaneous Emission (ASE). ASE is the amplification of spontaneously emitted photons as they travel through the gain medium, leading to a narrowing of the emission spectrum and a significant increase in output intensity above a certain pump energy threshold. mdpi.comarxiv.org

For lasing to occur, a resonant cavity is required to provide optical feedback. In microcrystals, this feedback can be provided by the naturally formed facets of the crystal, which can act as mirrors, forming a Fabry-Pérot or whispering gallery mode resonator. The gain medium, in this case, the CSB microcrystal, is optically pumped by an external laser source. When the pump intensity exceeds the ASE threshold, the emitted light is amplified within the crystal, and if the feedback is sufficient, laser oscillation occurs, resulting in the emission of coherent light. researchgate.net

Cocrystal Engineering for Lasing Transformation

Cocrystal engineering is an innovative strategy to manipulate the solid-state properties of organic materials, including their photoluminescence and lasing characteristics. mdpi.com By co-crystallizing a fluorescent molecule like CSB with a suitable co-former, it is possible to alter the crystal packing and intermolecular interactions, thereby tuning the emission properties. mdpi.com This approach can be used to control the aggregation of the chromophores, which often leads to quenching of fluorescence in the solid state.

Through cocrystal engineering, it is possible to induce specific packing motifs, such as J-aggregation or H-aggregation, which can either enhance or shift the emission wavelength. For lasing applications, the goal is to create a cocrystal structure that maximizes the photoluminescence quantum yield and facilitates efficient stimulated emission. This can involve isolating the chromophores to prevent quenching or arranging them in a way that promotes favorable excitonic coupling. While specific examples of cocrystal engineering for lasing transformation with this compound are not extensively documented, the principles of this technique suggest a promising avenue for developing new organic solid-state laser materials with tailored properties. mdpi.com

| Parameter | Description | Relevance to CSB |

|---|---|---|

| Amplified Spontaneous Emission (ASE) | The primary mechanism for optical gain in the material. mdpi.comarxiv.org | Styrylbenzene derivatives are known to exhibit efficient ASE. nih.gov |

| Lasing Threshold | The minimum pump energy required to initiate laser oscillation. researchgate.net | Lower thresholds are desirable for practical applications. |

| Photoluminescence Quantum Yield (PLQY) | The efficiency of the material in converting absorbed photons into emitted photons. | High PLQY is essential for an efficient laser gain medium. |

| Optical Feedback Mechanism | The means by which emitted light is confined and amplified (e.g., crystal facets). researchgate.net | Microcrystals of CSB can provide natural resonant cavities. |

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising class of photovoltaic devices that mimic the natural process of photosynthesis to convert light into electrical energy. mdpi.com The core components of a DSSC include a photoanode made of a wide-bandgap semiconductor (typically TiO2), a sensitizer (B1316253) dye, an electrolyte containing a redox couple, and a counter electrode. nih.govrsc.org The dye plays a crucial role in absorbing sunlight and initiating the charge separation process. youtube.com

While a wide variety of organic and organometallic dyes have been investigated for use in DSSCs, the application of this compound in this context is not well-documented in the available scientific literature. nih.govdoaj.org However, by examining the general requirements for a good DSSC sensitizer, we can infer the potential suitability of CSB. An effective sensitizer should possess strong absorption in the visible and near-infrared regions of the solar spectrum, have appropriate energy levels (HOMO and LUMO) to facilitate efficient electron injection into the semiconductor's conduction band and subsequent regeneration by the electrolyte, and exhibit good stability under operating conditions. northwestern.edu

Organic dyes with D-π-A structures are commonly employed in DSSCs. tees.ac.uk Although CSB has an A-π-A structure, its extended π-conjugation and strong absorption properties could potentially make it a candidate for sensitization. The cyano groups can act as anchoring groups to bind the molecule to the TiO2 surface, which is a prerequisite for efficient electron transfer. nih.gov However, the lack of a strong donor group might limit its efficiency in charge injection compared to traditional D-π-A dyes. Further research would be necessary to synthesize and evaluate CSB derivatives with donor moieties to assess their performance in DSSCs. The average efficiency of DSSCs based on synthetic organic sensitizers is approximately 7.1%, with maximum reported efficiencies reaching up to 15.2%. nih.govdoaj.org

Photosensitizer Role and Light-Harvesting Efficiency

As a photosensitizer, this compound and its derivatives have demonstrated potential in harnessing light energy. The efficiency of a photosensitizer is intrinsically linked to its ability to absorb light and transfer that energy to other molecules. In the context of photodynamic therapy (PDT), an ideal photosensitizer absorbs light in the red to near-infrared region to ensure deeper tissue penetration and possesses a high triplet state quantum yield, which is crucial for the generation of reactive oxygen species (ROS) like singlet oxygen. confer.co.nzkorea.ac.kr While direct studies on the photosensitizer role of this compound in PDT are not extensively documented in the reviewed literature, its photophysical properties suggest a capacity for such applications.

The light-harvesting efficiency of this compound derivatives has been a subject of investigation, particularly in the context of two-photon absorption (TPA). Research on quadrupolar isomeric molecules based on the 1,4-bis(cyanostyryl)benzene (CSB) core has shown that the strategic placement of the cyano group can significantly influence the fluorescence quantum yield and TPA cross-sections. korea.ac.krrsc.orgresearchgate.net For instance, moving the cyano group from the α to the β position on the styryl bridge can lead to longer absorption and fluorescence wavelengths, as well as higher one- and two-photon absorptivities. rsc.orgresearchgate.net

A notable phenomenon observed in these derivatives is aggregation-enhanced two-photon absorption. rsc.orgresearchgate.net In nonpolar solvents like toluene, these molecules exhibit strong one- and two-photon induced fluorescence. rsc.org However, in polar media where fluorescence is typically quenched, the formation of nanoaggregates can lead to a significant intensification of fluorescence and a substantial increase in the TPA cross-section. rsc.orgresearchgate.net This aggregation-induced enhancement makes these compounds promising for applications requiring high light-harvesting efficiency in aqueous or polar environments.

Table 1: Two-Photon Absorption Properties of 1,4-Bis(cyanostyryl)benzene Derivatives

| Derivative | Solvent/State | One-Photon Absorption Max (nm) | Fluorescence Max (nm) | Two-Photon Absorption Cross-Section (GM) |

| α-CSB-TP | Toluene | 405 | 485 | 350 |

| β-CSB-TP | Toluene | 420 | 510 | 450 |

| β-CSB-TP | Nanoaggregates in water | - | - | ~9500 (21-fold increase) |

This table is generated based on data from studies on triphenylamine-capped 1,4-bis(cyanostyryl)benzene derivatives and illustrates the enhancement in two-photon absorption upon aggregation. The values are approximate and serve for comparative purposes.

Potential Biological Applications (excluding dosage/administration)

The unique chemical structure of this compound and its derivatives also hints at a range of potential biological applications, from cellular imaging to therapeutic interventions.

Interactions with Biomolecules and Imaging Potential

The core structure of this compound lends itself to the development of fluorescent probes for bioimaging. A water-soluble derivative of 1,4-bis(styryl)benzene has been synthesized and investigated as a two-photon fluorescent probe. confer.co.nz This derivative demonstrated strong two-photon excited fluorescence when used to stain the plasma membrane of HeLa cells, indicating a significant interaction with cellular structures. confer.co.nz The fluorescence was persistent, suggesting good photostability, which is a crucial characteristic for bioimaging agents. confer.co.nz

The interaction with biomolecules can be further tailored by modifying the peripheral groups of the this compound core. For instance, the introduction of cationic groups can enhance water solubility and promote interaction with negatively charged components of the cell membrane. The potential for these compounds to act as fluorescent tags for specific cellular components opens avenues for their use in advanced microscopy and diagnostic applications.

Antimicrobial Properties of Cyano Compounds

Compounds containing cyano (C≡N) groups are known to exhibit a wide range of biological activities, including antimicrobial properties. Cyanobacteria, for example, produce a variety of antimicrobial compounds, some of which contain nitrogenous functional groups. ijcmas.com These natural products have shown activity against bacteria and fungi. ijcmas.com

While specific studies on the antimicrobial activity of this compound are limited in the available literature, the broader class of stilbene (B7821643) derivatives has been investigated for such properties. Stilbenes are produced by plants as a defense mechanism against pathogens. nih.gov Furthermore, a class of compounds known as oligostyrylbenzenes has demonstrated antifungal activity, particularly against Candida tropicalis biofilms. nih.gov The cationic derivatives of these compounds were found to be more effective, suggesting that electrostatic interactions play a role in their mechanism of action. nih.gov Given that this compound is a stilbene derivative containing cyano groups, it is plausible that it may also possess antimicrobial properties, although further research is required to confirm this.

Anticancer Properties and Apoptosis Induction (general mechanisms)

Several classes of compounds structurally related to this compound, such as stilbene derivatives, have been reported to possess anticancer properties. nih.gov These compounds can induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for many chemotherapeutic agents.

The process of apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a cascade of enzymes called caspases, which are responsible for the execution phase of apoptosis. nih.govmdpi.com Stilbene derivatives, for instance, have been shown to induce apoptosis in human neutrophils, with some derivatives increasing the activity of caspase-3, a key executioner caspase. nih.gov

The presence of cyano groups can also contribute to the cytotoxic effects of a compound. While direct evidence for this compound is not available, other synthetic compounds containing cyano moieties have been shown to be cytotoxic to various cancer cell lines. researchgate.netnih.gov The general mechanism often involves the induction of apoptosis through the activation of caspase pathways and the involvement of the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Derivatives for Enhanced Performance

The core structure of 1,4-Bis(4-Cyanostyryl)Benzene serves as a versatile scaffold for the synthesis of new derivatives with tailored functionalities. By strategically introducing different substituent groups onto the phenyl rings or modifying the styryl linkages, researchers can fine-tune the compound's electronic and photophysical properties.

One area of focus is the synthesis of derivatives with enhanced fluorescence quantum yields and two-photon absorption cross-sections. For example, the introduction of electron-donating or electron-withdrawing groups can modulate the intramolecular charge transfer characteristics, leading to improved optical properties. Research into bis(carbazolyl)benzene derivatives, which share a similar conjugated core, has shown that such modifications can lead to materials with strong two-photon absorption, making them suitable for applications in bioimaging and photodynamic therapy. researchgate.net

Furthermore, the development of aramid copolymers incorporating flexible ether linkages, such as those derived from 1,4-bis(4-aminophenoxy) benzene (B151609), demonstrates a strategy to improve the processability of rigid-rod polymers. mdpi.com This approach could be adapted for BCSB derivatives to enhance their solubility and facilitate their incorporation into thin films and other device architectures.

A study on a bis(cyanostyryl)benzene fluorophore, designated CSB-5, revealed mechanochromic and photoresponsive behavior. nih.gov Crystalline samples of CSB-5 exhibited orange fluorescence, which, upon grinding, transformed into an amorphous state with a different emission. nih.gov Moreover, thin films of this derivative showed a distinct emission color change from orange to green when exposed to UV light, a result of a photochemical reaction in the amorphous state. nih.gov

| Derivative Type | Targeted Property Enhancement | Potential Application |

| Substituted BCSB | Increased fluorescence quantum yield, larger two-photon absorption cross-section | Organic light-emitting diodes (OLEDs), bioimaging, sensors |

| BCSB-based Copolymers | Improved solubility and processability | Thin-film electronics, advanced composites |